molecular formula C15H13FO B6353050 (2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone CAS No. 2250-60-4

(2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone

Cat. No.: B6353050
CAS No.: 2250-60-4
M. Wt: 228.26 g/mol
InChI Key: JQDDTJLLUSWQOV-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two aromatic rings, one substituted with two methyl groups and the other with a fluorine atom. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone typically involves Friedel-Crafts acylation reactions. One common method starts with the reaction of 2,5-dimethylbenzoyl chloride with 2-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

    (2,5-Dimethyl-phenyl)-(2-chloro-phenyl)-methanone: Similar structure but with a chlorine atom instead of fluorine.

    (2,5-Dimethyl-phenyl)-(2-bromo-phenyl)-methanone: Similar structure but with a bromine atom instead of fluorine.

    (2,5-Dimethyl-phenyl)-(2-methyl-phenyl)-methanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in (2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s biological activity and make it a valuable candidate for various applications.

Properties

IUPAC Name

(2,5-dimethylphenyl)-(2-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDDTJLLUSWQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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